

Off-target effects of YM-201636 on p110 α and mTOR

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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012

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Technical Support Center: YM-201636

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **YM-201636** on p110 α and mTOR.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **YM-201636**?

YM-201636 is a potent and selective inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).^{[1][2][3]}

Q2: Does **YM-201636** have known off-target effects on p110 α ?

Yes, **YM-201636** has been shown to inhibit the p110 α catalytic subunit of phosphoinositide 3-kinase (PI3K) at higher concentrations than those required to inhibit PIKfyve.^{[2][3]}

Q3: Does **YM-201636** directly inhibit mTOR?

Current evidence suggests that the effects of **YM-201636** on the mTOR signaling pathway are primarily indirect and a downstream consequence of its inhibition of p110 α . While a structurally related compound, PI-103, is a known mTOR inhibitor, extensive kinase screening data for a direct interaction between **YM-201636** and mTOR is not readily available in the public domain.

Therefore, any observed modulation of mTOR activity in cellular assays should be interpreted with caution and likely attributed to the inhibition of the upstream PI3K/p110 α pathway.

Q4: What are the reported IC₅₀ values for **YM-201636** against PIKfyve and p110 α ?

The half-maximal inhibitory concentration (IC₅₀) values for **YM-201636** are summarized in the table below.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **YM-201636**

Target	IC ₅₀	Reference(s)
PIKfyve	33 nM	[1] [2] [3]
p110 α	3.3 μ M	[2]

This table clearly illustrates the selectivity of **YM-201636** for PIKfyve over p110 α , with approximately a 100-fold difference in potency.

Experimental Protocols

Protocol 1: In Vitro p110 α Kinase Activity Assay

This protocol outlines a general procedure to determine the inhibitory effect of **YM-201636** on p110 α kinase activity, often measured by quantifying the amount of ADP produced.

Materials:

- Recombinant human p110 α /p85 α complex
- Phosphatidylinositol (PI) or a suitable substrate
- **YM-201636**
- ATP

- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well white assay plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **YM-201636** in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
- **Kinase Reaction Mixture:** Prepare a master mix containing the p110 α /p85 α enzyme and the lipid substrate in kinase assay buffer.
- **Assay Plate Setup:** Add the diluted **YM-201636** or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
- **Enzyme Addition:** Add the kinase reaction mixture to each well.
- **Initiate Reaction:** Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m for p110 α .
- **Incubation:** Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
- **Detection:** Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
- **Data Analysis:** Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each **YM-201636** concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: In Vitro mTOR Kinase Activity Assay

This protocol describes a general method to assess the direct inhibitory effect of **YM-201636** on mTOR kinase activity, which is often evaluated by measuring the phosphorylation of a substrate.

Materials:

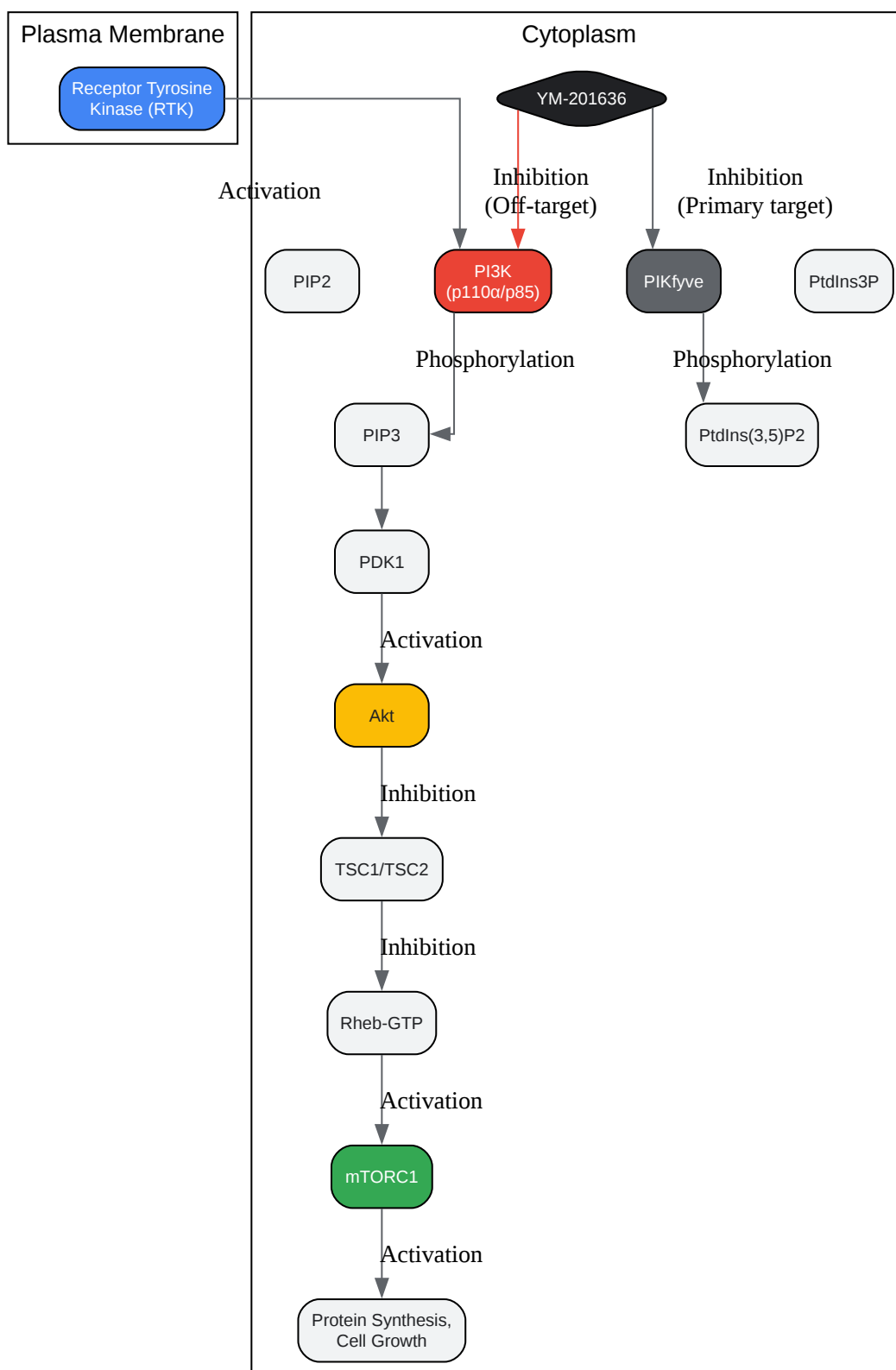
- Active, purified mTOR complex (e.g., mTORC1)
- Inactive substrate protein (e.g., recombinant 4E-BP1 or a peptide substrate)
- **YM-201636**
- ATP (radiolabeled [γ - 32 P]ATP or non-radiolabeled for antibody-based detection)
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
- Phospho-specific antibody for the substrate (if using non-radiolabeled ATP)
- Detection reagents (e.g., scintillation counter for radiolabeled assays or secondary antibodies and chemiluminescent substrate for Western blotting)

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **YM-201636** in DMSO and then in kinase assay buffer.
- **Reaction Setup:** In a microcentrifuge tube or a well of an assay plate, combine the mTOR enzyme, the substrate protein, and the diluted **YM-201636** or vehicle control.
- **Initiate Reaction:** Start the reaction by adding ATP.
- **Incubation:** Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by adding SDS-PAGE loading buffer (for Western blot) or by spotting the reaction mixture onto a phosphocellulose membrane (for radiolabeled assays).
- **Detection:**

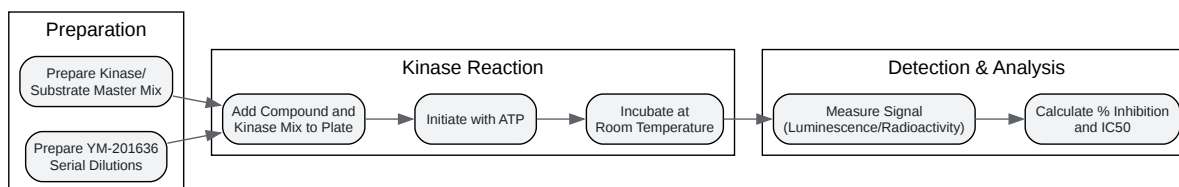
- Radiolabeled Assay: Wash the phosphocellulose membrane to remove unincorporated [γ - ^{32}P]ATP and quantify the incorporated radioactivity using a scintillation counter.
- Non-Radiolabeled Assay (Western Blot): Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate. Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the kinase activity for each **YM-201636** concentration relative to the vehicle control and calculate the IC50 value.

Mandatory Visualizations



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Caption: PI3K/Akt/mTOR signaling pathway and **YM-201636** targets.



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References

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